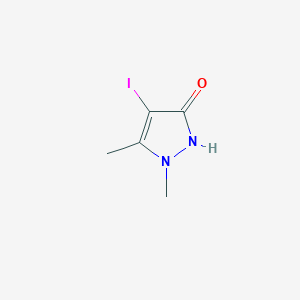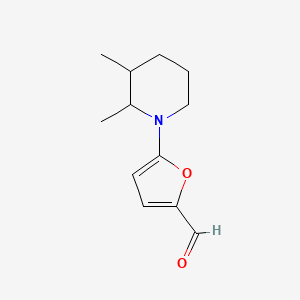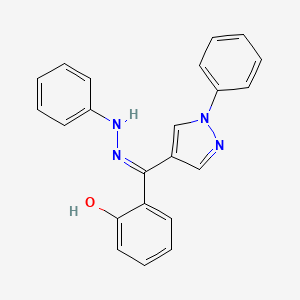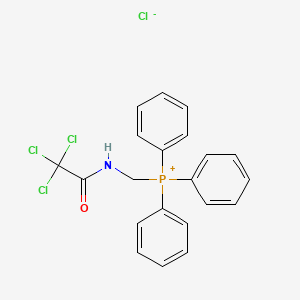
Dioctylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctylcarbamodithioic acid is an organic compound with the molecular formula C17H35NS2. It is a member of the dithiocarbamate family, which are compounds containing the functional group R2N−C(=S)−S−R. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctylcarbamodithioic acid can be synthesized through the reaction of dioctylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] where R represents the octyl group. The resulting sodium salt of this compound can then be acidified to yield the free acid form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiuram disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Complexation: It forms complexes with transition metals, which are useful in various catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Nucleophiles: Alkyl halides or other electrophiles can react with this compound in substitution reactions.
Metal Salts: Transition metal salts such as zinc chloride or copper sulfate are used in complexation reactions.
Major Products
Thiuram Disulfides: Formed through oxidation.
Substituted Dithiocarbamates: Formed through nucleophilic substitution.
Metal Complexes: Formed through complexation with metal salts.
Applications De Recherche Scientifique
Dioctylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It is used in the vulcanization of rubber and as a flotation agent in mineral processing.
Mécanisme D'action
The mechanism by which dioctylcarbamodithioic acid exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry and in its biological activities. The dithiocarbamate group can chelate metal ions, disrupting metal-dependent processes in biological systems, which may contribute to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyldithiocarbamate: Similar in structure but with ethyl groups instead of octyl groups.
Dimethyldithiocarbamate: Contains methyl groups instead of octyl groups.
Zinc Diethyldithiocarbamate: A metal complex of diethyldithiocarbamate used in rubber vulcanization.
Uniqueness
Dioctylcarbamodithioic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Propriétés
Numéro CAS |
62796-30-9 |
|---|---|
Formule moléculaire |
C17H35NS2 |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
dioctylcarbamodithioic acid |
InChI |
InChI=1S/C17H35NS2/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,20) |
Clé InChI |
MGJYZNJAQSLHOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)

phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)



![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
